3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves innovative synthetic routes starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene. A notable method includes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to this pharmacologically significant class of compounds with step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
Investigations into the molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives have revealed significant polarization of electronic structures, with the formation of hydrogen-bonded ribbons and sheets in their monohydrate forms. Such detailed structural analysis aids in understanding the molecular interactions and stability of these compounds (Orozco et al., 2009).
Chemical Reactions and Properties
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions, forming a series of derivatives with diverse biological activities. Its reactivity with different aldehydes and ketones under specific conditions leads to compounds exhibiting significant analgesic and anti-inflammatory activities, highlighting its versatile chemical behavior and potential for pharmaceutical applications (Alagarsamy et al., 2007).
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has shown that derivatives of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, synthesized by reacting it with different aldehydes and ketones, exhibit significant analgesic and anti-inflammatory activities. Notably, some compounds in this series demonstrated more potent effects than standard drugs like diclofenac sodium, indicating their potential as novel therapeutic agents for pain and inflammation management (Alagarsamy et al., 2007).
Synthesis and Chemical Properties
The compound serves as a precursor in various synthetic processes. For instance, its reaction with iso(and isothio)cyanates under microwave irradiation leads to the formation of diverse thieno[2,3-d]pyrimidine derivatives. These reactions are indicative of the compound's reactivity and utility in organic synthesis (Davoodnia et al., 2009).
Radioprotective and Antitumor Activities
Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazothieno-pyrimidines, synthesized through reactions involving 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have shown promising radioprotective and antitumor activities. This suggests their potential application in cancer therapy and protection against radiation-induced damage (Alqasoumi et al., 2009).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of thieno[2,3-d]pyrimidin-4-3H)-ones, including derivatives of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been studied using X-ray diffraction. Such studies provide valuable insights into the structural and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications (Tashkhodzhaev et al., 2001).
Quantum Chemical Studies
Quantum chemical studies have been conducted to understand the energies, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidin-4(3H)-ones. Such studies are fundamental to predicting the reactivity and designing new derivatives with desired properties (Mamarakhmonov et al., 2015).
Antifungal Activities
Compounds synthesized from 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated excellent fungicidal activities against a variety of fungi. This suggests their potential use in developing new antifungal agents (Hu et al., 2008).
properties
IUPAC Name |
3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-4-5(2)13-7-6(4)8(12)11(9)3-10-7/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDLLCWPVBUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352275 | |
Record name | 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
CAS RN |
32973-77-6 | |
Record name | 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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